![molecular formula C12H18N2O2 B13403696 2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)
2-Amino-5-[butyl(methyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-[butyl(methyl)amino]benzoic acid is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group attached to a benzene ring, along with butyl and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[butyl(methyl)amino]benzoic acid typically involves the introduction of the butyl and methyl groups onto the amino-substituted benzene ring. One common method is the alkylation of 2-amino-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of alkyl halides and a suitable base, such as sodium hydroxide, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-[butyl(methyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are often employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of nitro or halogen substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
2-Amino-5-[butyl(methyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-[butyl(methyl)amino]benzoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methylbenzoic acid: Lacks the butyl and methyl substituents, resulting in different chemical and biological properties.
2-Amino-5-chlorobenzoic acid: Contains a chlorine substituent instead of butyl and methyl groups, leading to variations in reactivity and applications.
2-Amino-5-nitrobenzoic acid:
Uniqueness
2-Amino-5-[butyl(methyl)amino]benzoic acid is unique due to the presence of both butyl and methyl substituents on the amino-substituted benzene ring. These substituents can influence the compound’s solubility, reactivity, and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-amino-5-[butyl(methyl)amino]benzoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-7-14(2)9-5-6-11(13)10(8-9)12(15)16/h5-6,8H,3-4,7,13H2,1-2H3,(H,15,16) |
Clave InChI |
GCMKCGJFTUDLKC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)C1=CC(=C(C=C1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



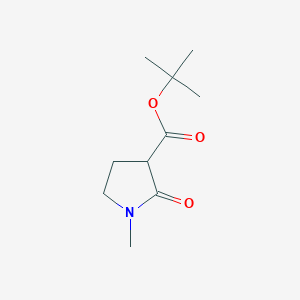
![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)
![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)
![2-(Dimethylamino)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-ol](/img/structure/B13403634.png)
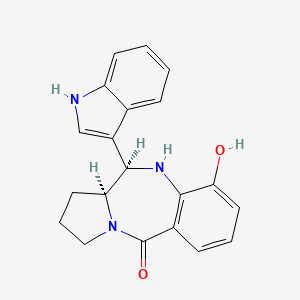
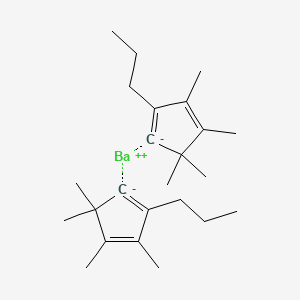
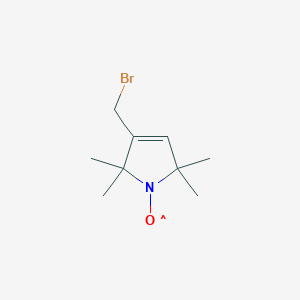
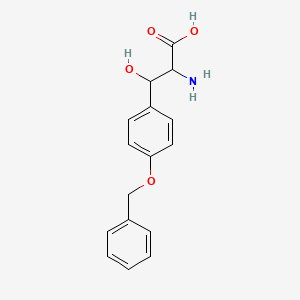

![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
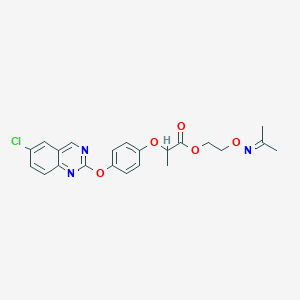
![2-Ethoxy-3-(4-{2-[2-methyl-5-(4-methylthiophenyl)-pyrrol-1-yl]-ethoxy)-phenyl)-propionic acid](/img/structure/B13403681.png)
![2-[[3-[1-[4-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13403687.png)
